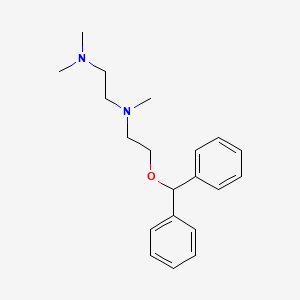
N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine
説明
“N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine” is a chemical compound that is also known as diphenhydramine . It is a first-generation H1 receptor antihistamine used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Synthesis Analysis
The synthesis of this compound involves several steps. The first stage involves the reaction of trichlorophosphine with 2-(diphenylmethoxy)acetic acid . This reaction involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .Molecular Structure Analysis
The most stable structure of the compound was analyzed by employing Density Functional Theory (DFT) at different functional such as B3LYP, PBEPBE, TPSSTPSS and IEF-PCM (Freebase) and Cationic (B3LYP, IEF-PCM)/ 6–311++G (d,p) basis set level . The Potential Energy Scan (PES) analysis has been employed to investigate the conformational preference of the title molecule .Chemical Reactions Analysis
The mechanism of formation of N-methyl-2-(diphenylphosphoryl)acetamide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylmethoxy)acetic acid, involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .Physical And Chemical Properties Analysis
The molecular weight of the compound is 255.3547 g/mol . The compound is also known to have a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
Polymer and Material Science
- Plastic Scintillators and Luminescent Dyes : Research into plastic scintillators based on polymethyl methacrylate highlights the incorporation of various luminescent dyes and solvents to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The study indicates that n-terphenyl, 2,5-diphenyloxazole, and similar compounds can serve as luminescent activators, suggesting that complex organic molecules, possibly including "N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine", may find applications in enhancing material properties for specific technological uses (Salimgareeva & Kolesov, 2005).
Environmental Chemistry and Toxicology
- Novel Brominated Flame Retardants : A critical review focuses on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This study underlines the environmental persistence and potential risks associated with these compounds, reflecting on the broader concerns of chemical safety and environmental contamination. It emphasizes the need for further research on occurrence, fate, and toxicity of novel chemical substances, including detailed analysis and monitoring (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Chemistry
- Analytical Methods for Psychoactive Compounds : Discussion on analytical methodologies for detecting and characterizing N,N-dialkylated tryptamines points towards the complexity of analyzing psychoactive substances. This review may offer insights into the analytical challenges and techniques that could be relevant for studying "this compound", especially if it possesses psychoactive properties or is structurally similar to compounds of interest in pharmacological or toxicological studies (Brandt & Martins, 2010).
Biomedical and Pharmacological Research
- Ethylene Oxide Sterilization : Ethylene oxide sterilization's increasing application in medical device development highlights the ongoing search for effective sterilization agents that minimize adverse effects while ensuring safety and efficacy. This review illustrates the comprehensive approach towards evaluating and optimizing chemical sterilization techniques, which may encompass evaluating compounds like "this compound" for similar applications (Mendes, Brandão, & Silva, 2007).
作用機序
Target of Action
Dimenhydrinate impurity D, also known as N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine, primarily targets H1 histamine receptors and adenosine receptors . These receptors play a crucial role in the body’s response to inflammation and relaxation of smooth muscles .
Mode of Action
The compound’s interaction with its targets results in significant changes. The antagonism of H1 histamine receptors in the vestibular system is thought to produce the antiemetic properties of dimenhydrinate . On the other hand, the excitatory effects are thought to be produced by 8-chlorotheophylline’s adenosine receptor blockade .
Biochemical Pathways
The affected pathways primarily involve the histamine and adenosine pathways. By blocking the H1 histamine receptors, dimenhydrinate impurity D reduces disturbances to equilibrium . The blockade of adenosine receptors by 8-chlorotheophylline may produce excitation, reducing the drowsiness produced by diphenhydramine .
Pharmacokinetics
It is known that the compound is slightly soluble in water and freely soluble in ethanol , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of dimenhydrinate impurity D’s action primarily involve the reduction of disturbances to equilibrium and the potential reduction of drowsiness . In large doses, dimenhydrinate has been shown to cause a “high” characterized by hallucinations, excitement, incoordination, and disorientation .
Action Environment
The action, efficacy, and stability of dimenhydrinate impurity D can be influenced by various environmental factors. For instance, the compound’s solubility in water and ethanol may affect its absorption and distribution within the body . .
将来の方向性
Research into the properties and potential applications of “N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine” and similar compounds is ongoing . For example, analogs of the compound are being studied for their affinity and selectivity for the dopamine transporter . This research could lead to the development of new therapeutic agents for a variety of conditions.
生化学分析
Biochemical Properties
Dimenhydrinate impurity D plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. These interactions can affect the metabolic pathways and the overall pharmacokinetics of dimenhydrinate . Additionally, dimenhydrinate impurity D can bind to histamine receptors, influencing the histaminergic pathways and potentially altering the therapeutic effects of dimenhydrinate.
Cellular Effects
Dimenhydrinate impurity D affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving histamine and acetylcholine receptors. By binding to these receptors, dimenhydrinate impurity D can modulate gene expression and cellular metabolism . For example, it can inhibit the release of histamine from mast cells, thereby reducing allergic reactions. Additionally, it can affect the function of neurons by modulating acetylcholine receptors, which play a role in neurotransmission.
Molecular Mechanism
The molecular mechanism of action of dimenhydrinate impurity D involves several binding interactions with biomolecules. It can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic signaling and affect various physiological processes. Furthermore, dimenhydrinate impurity D can bind to histamine receptors, blocking the effects of histamine and reducing allergic responses. These interactions at the molecular level contribute to the overall pharmacological effects of dimenhydrinate impurity D.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimenhydrinate impurity D can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that dimenhydrinate impurity D is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to dimenhydrinate impurity D can lead to changes in gene expression and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of dimenhydrinate impurity D vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used safely in pharmacological studies . At higher doses, dimenhydrinate impurity D can exhibit toxic effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound shows significant adverse effects only above a certain dosage level. These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
Dimenhydrinate impurity D is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of dimenhydrinate impurity D are complex and can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of dimenhydrinate impurity D within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, dimenhydrinate impurity D can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can affect its activity and function within the cells.
Subcellular Localization
Dimenhydrinate impurity D exhibits specific subcellular localization patterns. It can be targeted to certain compartments or organelles through post-translational modifications and targeting signals . For instance, it can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. Additionally, it can accumulate in lysosomes, affecting lysosomal function and cellular homeostasis. The subcellular localization of dimenhydrinate impurity D plays a crucial role in its biochemical and cellular effects.
特性
IUPAC Name |
N'-(2-benzhydryloxyethyl)-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCBHWUCVDSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176638 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2212-35-3 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(DIPHENYLMETHOXY)ETHYL)-N,N',N'-TRIMETHYLETHANE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1163CNGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



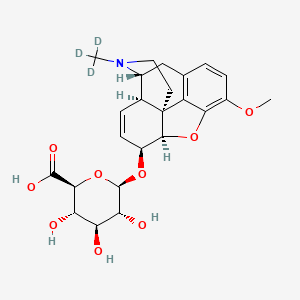
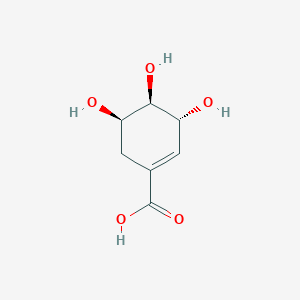



![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)
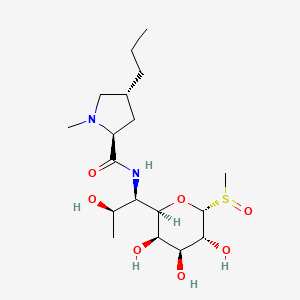

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)
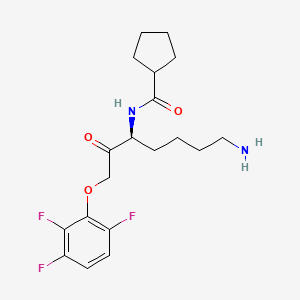
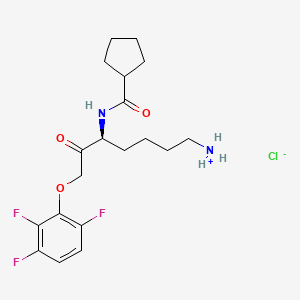
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)

